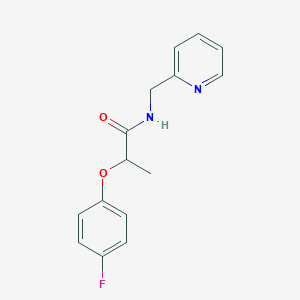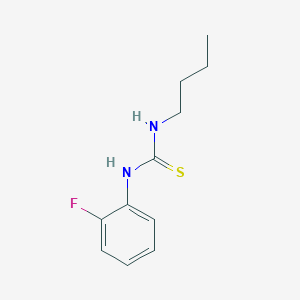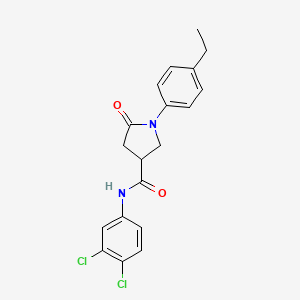![molecular formula C19H24N2O2 B4956591 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4956591.png)
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide, also known as BPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPP belongs to the class of compounds known as piperidine derivatives, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide is complex and involves the modulation of multiple signaling pathways. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has been shown to interact with various ion channels and receptors, including TRPV1, TRPA1, and CB1 receptors. It has also been found to inhibit the activity of enzymes, such as COX-2 and MMP-9, which are involved in the production of pro-inflammatory mediators. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has been shown to activate the p38 MAPK and JNK signaling pathways, which are involved in the regulation of cell survival and apoptosis. The exact mechanism of action of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide is still under investigation, and further studies are needed to fully understand its biological activity.
Biochemical and Physiological Effects
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has also been found to modulate the activity of ion channels and receptors, which are involved in the transmission of pain signals. In addition, 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Further studies are needed to fully understand the biochemical and physiological effects of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a modified version of the classical Ugi reaction. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications and has been found to exhibit a wide range of biological activities. However, there are also some limitations for lab experiments. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide is a complex compound that requires expertise and precision for synthesis. In addition, the exact mechanism of action of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide is still under investigation, and further studies are needed to fully understand its biological activity.
Direcciones Futuras
There are several future directions for the study of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide. Further studies are needed to fully understand the mechanism of action of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide and its biological activity. In addition, 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has potential therapeutic applications for the treatment of various inflammatory diseases and cancer. Further studies are needed to evaluate the efficacy and safety of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide in animal models and clinical trials. The development of novel analogs of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide with improved pharmacokinetic and pharmacodynamic properties is also an area of future research. Overall, the study of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide can be synthesized using a modified version of the classical Ugi reaction. The Ugi reaction is a multicomponent reaction that involves the reaction of an isocyanide, an aldehyde, an amine, and a carboxylic acid to form a peptidomimetic compound. In the case of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide, the reaction involves the use of 4-piperidone, 3-methylbenzaldehyde, butynoic acid, and isocyanide. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired product. The synthesis of 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide is a complex process that requires expertise and precision.
Aplicaciones Científicas De Investigación
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to modulate the activity of ion channels and receptors, which are involved in the transmission of pain signals. In addition, 3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
3-(1-but-2-ynoylpiperidin-4-yl)-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-3-5-19(23)21-12-10-16(11-13-21)8-9-18(22)20-17-7-4-6-15(2)14-17/h4,6-7,14,16H,8-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSAEIHCHNPYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(CC1)CCC(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-ethoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B4956511.png)

![5-{3-chloro-5-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956518.png)

![5-chloro-N-{2-[(isopropylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B4956527.png)
![N-(2-bromo-4,6-difluorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956535.png)
![butyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B4956542.png)
![2-(4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B4956553.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4956564.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)-N'-phenylthiourea](/img/structure/B4956574.png)


![1-[2-(2,4-difluorophenoxy)propanoyl]-4-(2-methylphenyl)piperazine](/img/structure/B4956590.png)